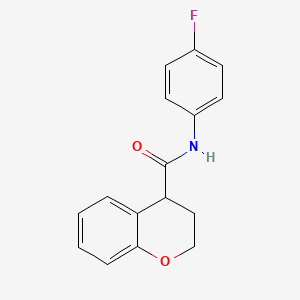
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide, also known as FLU, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. FLU belongs to the class of chromene derivatives, which have been found to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
作用機序
The mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activity by interacting with various molecular targets, such as enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been found to interact with the adenosine A1 receptor, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been found to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. In addition, this compound has been shown to suppress angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be improved by recrystallization. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is well-understood. However, this compound also has some limitations for lab experiments. Its solubility in water is limited, which can affect its bioavailability and pharmacokinetics. In addition, this compound has not been extensively studied in vivo, and its safety and toxicity profile are not well-understood.
将来の方向性
There are several future directions for the study of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders. Another direction is to study its safety and toxicity profile in vivo, which will be important for its clinical development. In addition, the development of new analogs of this compound with improved solubility and bioavailability will be an important area of research. Finally, the identification of new molecular targets of this compound and the elucidation of its mechanism of action will be important for the development of new therapeutic agents.
合成法
The synthesis of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide involves the reaction of 4-fluorobenzaldehyde with 3,4-dihydrocoumarin in the presence of a catalyst, such as piperidine or pyridine, to yield the desired product. The reaction takes place under reflux conditions in a suitable solvent, such as ethanol or methanol. The purity of the synthesized this compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been found to possess antiviral activity against influenza virus and herpes simplex virus. In addition, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-11-5-7-12(8-6-11)18-16(19)14-9-10-20-15-4-2-1-3-13(14)15/h1-8,14H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZFDJLDODLLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide](/img/structure/B6638768.png)
![1H-Imidazole-4,5-dicarboxylic acid bis-[(2-methoxy-phenyl)-amide]](/img/structure/B6638785.png)
![N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B6638787.png)
![3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid](/img/structure/B6638790.png)
![3,4-dihydro-2(1H)-isoquinolinyl{3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-5-nitrophenyl}methanone](/img/structure/B6638792.png)
![N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6638799.png)
![N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B6638806.png)


![7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide](/img/structure/B6638816.png)


![N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B6638835.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)